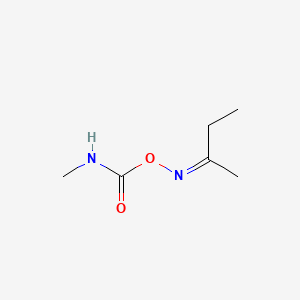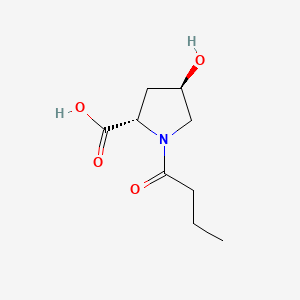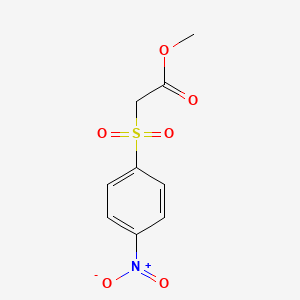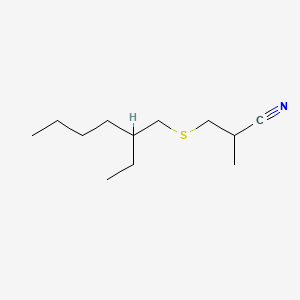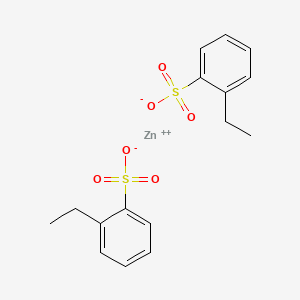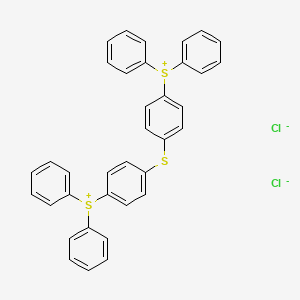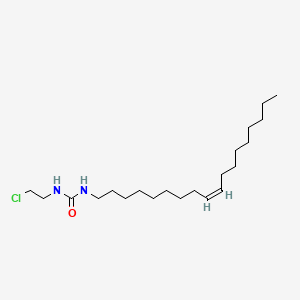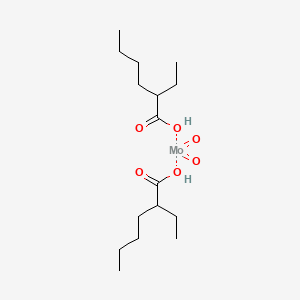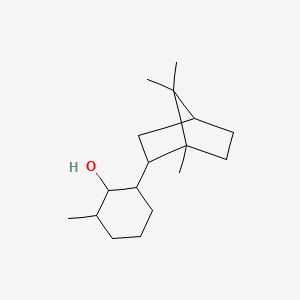![molecular formula C46H61N3O15 B15177039 ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate CAS No. 38123-14-7](/img/structure/B15177039.png)
ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl, methoxy, and acetyloxy groups, making it a highly functionalized molecule. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific pH levels, temperatures, and solvent systems to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, this compound is used in the development of new materials and industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate can be compared to other similar compounds, such as rifampicin and its derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Conclusion
This compound is a highly functionalized compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for the development of new materials, therapeutic agents, and industrial processes. Ongoing research continues to uncover the full range of applications and mechanisms of action of this fascinating compound.
Properties
CAS No. |
38123-14-7 |
|---|---|
Molecular Formula |
C46H61N3O15 |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C46H61N3O15/c1-11-60-45(58)49-18-16-48(17-19-49)33(51)22-61-32-21-30-40(55)35-34(32)36-42(28(7)39(35)54)64-46(9,43(36)56)62-20-15-31(59-10)25(4)41(63-29(8)50)27(6)38(53)26(5)37(52)23(2)13-12-14-24(3)44(57)47-30/h12-15,20-21,23,25-27,31,37-38,41,52-55H,11,16-19,22H2,1-10H3,(H,47,57)/b13-12-,20-15-,24-14- |
InChI Key |
ZJLZHLFHQKIAHD-UBTKDPHISA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)/C(=C\C=C/C(C(C(C(C(C(C(C(/C=C\OC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


